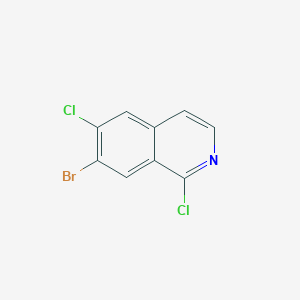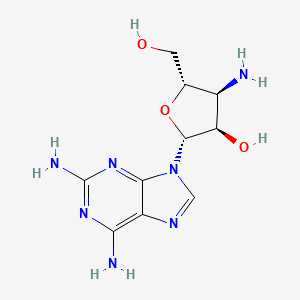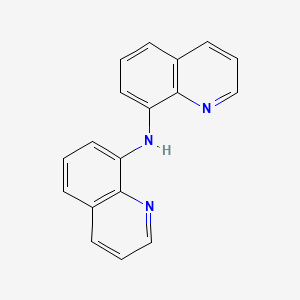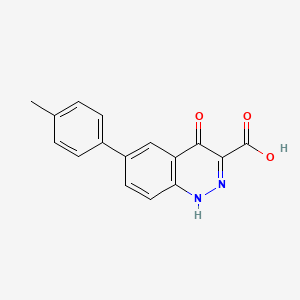
tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-aminopropyl)-1H-indole-1-carboxylate de tert-butyle: est un composé organique appartenant à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leur large éventail d'activités biologiques et d'applications en chimie médicinale. Ce composé est caractérisé par la présence d'un groupe tert-butyle, d'une chaîne latérale aminopropyle et d'une structure de base indole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du 2-(1-aminopropyl)-1H-indole-1-carboxylate de tert-butyle implique généralement les étapes suivantes:
Formation du noyau indole: Le noyau indole peut être synthétisé par diverses méthodes, telles que la synthèse de l'indole de Fischer ou la synthèse de l'indole de Bartoli.
Introduction de la chaîne latérale aminopropyle: La chaîne latérale aminopropyle peut être introduite par des réactions de substitution nucléophile utilisant des halogénures d'alkyle et des amines appropriés.
Protection du groupe amine: Le groupe amine est protégé à l'aide de chloroformate de tert-butyle pour former le carbamate de tert-butyle.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le 2-(1-aminopropyl)-1H-indole-1-carboxylate de tert-butyle peut subir des réactions d'oxydation pour former des oxydes ou des dérivés hydroxylés correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en ses formes réduites, telles que des amines ou des alcools.
Substitution: Le composé peut participer à des réactions de substitution nucléophile ou électrophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium, le borohydrure de sodium et l'hydrogénation catalytique sont couramment utilisés.
Substitution: Des réactifs comme les halogénures d'alkyle, les chlorures d'acyle et les chlorures de sulfonyle sont utilisés dans les réactions de substitution.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'indole hydroxylés, tandis que les réactions de substitution peuvent produire une variété de composés d'indole substitués.
Applications de la recherche scientifique
Chimie: Le 2-(1-aminopropyl)-1H-indole-1-carboxylate de tert-butyle est utilisé comme un bloc de construction en synthèse organique pour la préparation de molécules plus complexes
Biologie: En recherche biologique, ce composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires. Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant des voies biologiques spécifiques.
Médecine: Le composé est étudié pour son utilisation potentielle dans la découverte et le développement de médicaments. Sa structure de base indole est un motif courant dans de nombreuses molécules bioactives, ce qui en fait un échafaudage précieux pour la conception de nouveaux médicaments.
Industrie: Dans le secteur industriel, le 2-(1-aminopropyl)-1H-indole-1-carboxylate de tert-butyle est utilisé dans la production de produits chimiques et de matériaux spécialisés. Il est également utilisé dans la synthèse de colorants, de pigments et d'autres matériaux fonctionnels.
Mécanisme d'action
Le mécanisme d'action du 2-(1-aminopropyl)-1H-indole-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs, des enzymes ou d'autres protéines, modulant leur activité et conduisant à divers effets biologiques. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting specific biological pathways.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its indole core structure is a common motif in many bioactive molecules, making it a valuable scaffold for designing new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 3-(1-aminopropyl)pipéridine-1-carboxylate de tert-butyle
- 4-(1-aminopropyl)pipéridine-1-carboxylate de tert-butyle
Comparaison: Bien que ces composés partagent les groupes tert-butyle et aminopropyle, leurs structures de base diffèrent. Le noyau indole dans le 2-(1-aminopropyl)-1H-indole-1-carboxylate de tert-butyle confère des propriétés électroniques et stériques uniques, le distinguant des composés à base de pipéridine. Cette singularité contribue à ses activités biologiques et applications spécifiques.
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
tert-butyl 2-(1-aminopropyl)indole-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-5-12(17)14-10-11-8-6-7-9-13(11)18(14)15(19)20-16(2,3)4/h6-10,12H,5,17H2,1-4H3 |
Clé InChI |
ASFMTXUFPSDTNE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)



![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)


![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)

![1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11846777.png)
![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)



